molecular formula C9H17NO2S B13534038 tert-Butyl (3-mercaptocyclobutyl)carbamate

tert-Butyl (3-mercaptocyclobutyl)carbamate

Cat. No.: B13534038
M. Wt: 203.30 g/mol
InChI Key: JVBAHLPZUJJMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-sulfanylcyclobutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a sulfanyl group attached to a cyclobutyl ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-sulfanylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, tert-butyl carbamate can react with aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Trifluoroacetic acid or other strong acids.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-sulfanylcyclobutyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, this compound can be used to study the effects of carbamate-protected amines on various biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: In the industrial sector, tert-butyl N-(3-sulfanylcyclobutyl)carbamate can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-sulfanylcyclobutyl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage . The molecular targets and pathways involved depend on the specific application of the compound, such as in peptide synthesis or drug development.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-sulfanylcyclobutyl)carbamate is unique due to the presence of the sulfanyl group attached to a cyclobutyl ring. This structural feature can impart specific reactivity and properties that are not observed in simpler carbamates like tert-butyl carbamate or CBz carbamate.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl N-(3-sulfanylcyclobutyl)carbamate

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-6-4-7(13)5-6/h6-7,13H,4-5H2,1-3H3,(H,10,11)

InChI Key

JVBAHLPZUJJMHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.